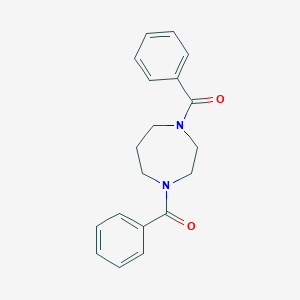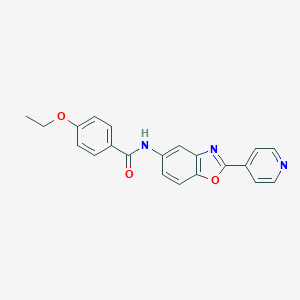
1,4-Dibenzoyl-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibenzoyl-1,4-diazepane is a chemical compound with the molecular formula C20H18N2O2. It belongs to the class of diazepanes and is commonly used in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 1,4-Dibenzoyl-1,4-diazepane is not fully understood. However, it is believed to act as a chelating agent and can form stable complexes with metal ions. It has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
1,4-Dibenzoyl-1,4-diazepane has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to exhibit anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,4-Dibenzoyl-1,4-diazepane in lab experiments is its unique properties. It can form stable complexes with metal ions and can be used as a building block in the synthesis of various organic compounds. However, one of the limitations of using 1,4-Dibenzoyl-1,4-diazepane is its toxicity. It can be toxic if ingested or inhaled and should be handled with care.
Direcciones Futuras
There are various future directions for the use of 1,4-Dibenzoyl-1,4-diazepane in scientific research. One of the future directions is the use of 1,4-Dibenzoyl-1,4-diazepane as a ligand in coordination chemistry. It can be used to synthesize various metal complexes with unique properties. Another future direction is the use of 1,4-Dibenzoyl-1,4-diazepane in the synthesis of novel organic compounds with potential therapeutic properties.
Conclusion:
In conclusion, 1,4-Dibenzoyl-1,4-diazepane is a unique chemical compound that has been extensively used in scientific research. It has various applications in coordination chemistry and can be used as a building block in the synthesis of various organic compounds. Its unique properties make it a valuable tool for scientific research, but its toxicity should be handled with care. There are various future directions for the use of 1,4-Dibenzoyl-1,4-diazepane in scientific research, and further studies are needed to fully understand its mechanism of action and potential therapeutic properties.
Métodos De Síntesis
1,4-Dibenzoyl-1,4-diazepane can be synthesized using various methods. One of the most common methods is the reaction of benzoyl chloride with 1,4-diaminobutane in the presence of a base such as sodium carbonate. The reaction yields 1,4-Dibenzoyl-1,4-diazepane as a white crystalline solid with a high purity.
Aplicaciones Científicas De Investigación
1,4-Dibenzoyl-1,4-diazepane has been extensively used in scientific research due to its unique properties. It is commonly used as a ligand in coordination chemistry and has been used to synthesize various metal complexes. It has also been used as a building block in the synthesis of various organic compounds.
Propiedades
Fórmula molecular |
C19H20N2O2 |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
(4-benzoyl-1,4-diazepan-1-yl)-phenylmethanone |
InChI |
InChI=1S/C19H20N2O2/c22-18(16-8-3-1-4-9-16)20-12-7-13-21(15-14-20)19(23)17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 |
Clave InChI |
MRYDVVNSFHCIFG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
SMILES canónico |
C1CN(CCN(C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B246051.png)

![N-(3-{[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B246053.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B246054.png)
![N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B246056.png)
![3,4,5-trimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B246058.png)
![N-{2-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246059.png)
![2-(2,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B246060.png)
![N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B246063.png)
![(6Z)-6-[3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-4-phenyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B246064.png)
![N-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B246066.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-{4-nitrobenzoyl}piperazine](/img/structure/B246073.png)